molecular formula C9H12F2O3 B13410356 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid CAS No. 681240-35-7

3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid

Cat. No.: B13410356
CAS No.: 681240-35-7
M. Wt: 206.19 g/mol
InChI Key: OJHQUKDFFKCVQG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is an organic compound with a unique structure that includes a cyclohexyl group, two fluorine atoms, and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid typically involves the introduction of the cyclohexyl group and the difluoro functionality into a propanoic acid framework. Common synthetic routes may include:

    Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.

    Cyclohexylation: Incorporating the cyclohexyl group through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods: Industrial production of this compound would likely involve scalable methods that ensure high yield and purity. This may include optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the keto group to form alcohols.

    Substitution: Nucleophilic substitution reactions involving the fluorine atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoro and keto groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

    3-Cyclohexyl-3-oxopropanoic acid: Lacks the difluoro functionality.

    2,2-Difluoro-3-oxopropanoic acid: Lacks the cyclohexyl group.

    Cyclohexylpropanoic acid: Lacks both the difluoro and keto groups.

Uniqueness: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is unique due to the combination of the cyclohexyl group, difluoro functionality, and keto group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

681240-35-7

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

3-cyclohexyl-2,2-difluoro-3-oxopropanoic acid

InChI

InChI=1S/C9H12F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14)

InChI Key

OJHQUKDFFKCVQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C(C(=O)O)(F)F

Origin of Product

United States

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